molecular formula C17H10F2N4O B2644048 4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893966-93-3

4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2644048
CAS No.: 893966-93-3
M. Wt: 324.291
InChI Key: QMPGCPVGJOCOAM-UHFFFAOYSA-N
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Description

4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines.

Preparation Methods

The synthesis of 4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-fluorophenylhydrazine with 4-fluorophenoxyacetic acid to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using microwave-assisted synthesis or flow chemistry techniques .

Chemical Reactions Analysis

4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

4-(4-fluorophenoxy)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N4O/c18-11-1-5-13(6-2-11)23-16-15(9-22-23)17(21-10-20-16)24-14-7-3-12(19)4-8-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPGCPVGJOCOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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